

# Technical Data Sheet: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

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## Compound of Interest

Compound Name: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Cat. No.: B1338088

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This document provides key technical data for **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**, a chemical intermediate often utilized in organic synthesis for the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its structure, incorporating a fluorine atom and a nitro group, makes it a valuable building block for creating more complex molecules with potential biological activities.<sup>[1]</sup>

## Molecular Properties

The fundamental molecular properties of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** are summarized below. This data is essential for stoichiometric calculations in reaction planning and for analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FO <sub>4</sub>	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	241.22 g/mol	<sup>[1]</sup> <sup>[2]</sup>
CAS Number	78543-07-4	<sup>[2]</sup> <sup>[4]</sup>

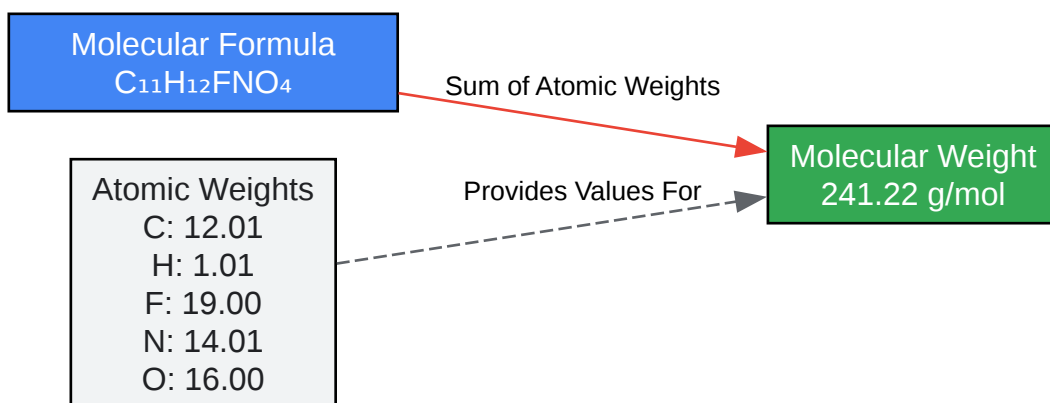
## Applicability and Scope

This compound is primarily used as an intermediate in organic synthesis.[1] For instance, it can be a precursor in the synthesis of various biologically active compounds where the nitro group may be reduced to an amine for further chemical modifications.[1] Given that this molecule is a chemical reagent and not a biologically active agent in itself, concepts such as "signaling pathways" are not applicable.

The synthesis of **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate** can be achieved via the reaction of 1-Fluoro-2-nitrobenzene with Ethyl 2-chloropropionate.[2] While detailed experimental protocols for its use would be specific to a particular synthetic route for a target molecule, a general synthesis of the compound itself involves the reaction of o-fluoronitrobenzene and ethyl-2-chloropropionate in the presence of a base like potassium tert-butoxide in DMF at low temperatures.[2]

## Logical Relationship of Properties

The molecular weight of a compound is a direct consequence of its molecular formula. The diagram below illustrates this fundamental relationship for **Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate**.



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Caption: Derivation of Molecular Weight from Molecular Formula.

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## References

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- To cite this document: BenchChem. [Technical Data Sheet: Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338088#ethyl-2-3-fluoro-4-nitrophenyl-propanoate-molecular-weight]

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